Synthetic Accessibility Advantage: 6-Phosphono Isomer Achievable, 2-Phosphono Isomer Unattainable
The 6-phosphono regioisomer (6-phosphononicotinic acid, pnaH3) is accessible via established one-step Vilsmeier-type synthesis in quantitative yield [1]. In direct contrast, extensive synthetic efforts to prepare the 2-phosphono isomer (2-phosphononicotinic acid) using orthometallation strategies, palladium coupling reactions, nucleophilic addition, and de novo pyridine ring construction all failed to yield the target compound [2]. The 5-phosphono isomer is synthetically accessible but yields different structural motifs with metal salts. This renders pnaH3 the only viable choice among phosphononicotinic acid regioisomers for applications requiring a 6-phosphono substitution pattern.
| Evidence Dimension | Synthetic accessibility of phosphononicotinic acid regioisomers |
|---|---|
| Target Compound Data | Synthesis successful; one-step quantitative yield via adapted Vilsmeier conditions |
| Comparator Or Baseline | 2-phosphononicotinic acid: all attempted synthetic routes failed; 5-phosphononicotinic acid: synthetically accessible but yields distinct metal complex topologies |
| Quantified Difference | Target: quantitative yield; 2-phosphono isomer: 0% yield (synthesis not achieved) |
| Conditions | Vilsmeier conditions for target; orthometallation, Pd coupling, nucleophilic addition, and ring construction for 2-isomer |
Why This Matters
For procurement decisions, the proven synthetic accessibility of the 6-phosphono isomer ensures reliable sourcing and reproducible research outcomes, whereas the 2-phosphono isomer cannot be obtained.
- [1] OUCI. One-step synthesis of 6-phosphononicotinic acid in quantitative yield using adapted Vilsmeier conditions. https://ouci.dntb.gov.ua/en/works/9JM33rLl/ View Source
- [2] Allsebrook, A. QPRTase: quinolinic acid analogue synthesis and non-enzymic decarboxylation of N-alkylquinolinic acids. Ph.D. Thesis, University of St Andrews, 2018. View Source
